2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
CAS No.: 899913-12-3
Cat. No.: VC8313815
Molecular Formula: C21H19BrFN3OS
Molecular Weight: 460.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899913-12-3 |
|---|---|
| Molecular Formula | C21H19BrFN3OS |
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H19BrFN3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27) |
| Standard InChI Key | XJPCDROEZOEFKR-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
| Canonical SMILES | C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Introduction
The compound 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule featuring a unique diazaspiro framework. This compound belongs to the class of heterocyclic compounds due to the presence of nitrogen atoms within its ring structures. It is also classified as an amide because of the acetamide functional group. The presence of a bromophenyl group and a fluorophenyl group adds to its complexity and potential biological activity.
Synthesis and Reaction Conditions
The synthesis of such compounds typically involves several key steps, including the formation of the diazaspiro framework and the introduction of the bromophenyl and fluorophenyl groups. The reaction conditions are critical and may involve specific catalysts, solvents, and controlled temperatures. Industrial production might utilize continuous flow reactors to optimize yield and consistency.
Potential Applications and Biological Activity
Compounds with similar structures have shown potential in various biomedical applications, including interactions with enzymes or receptors that could influence biochemical pathways related to cell signaling or metabolic processes. The presence of bromophenyl and fluorophenyl groups may enhance its ability to interact with biological targets.
Spectral Analysis and Characterization
Characterization of this compound would typically involve spectral analyses such as NMR (1H, 13C), IR, and HRMS to confirm its structure and purity. These analyses provide specific peaks corresponding to different functional groups within the molecule.
Comparison with Similar Compounds
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